

An In-depth Technical Guide on Lomardexamfetamine: Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: *Lomardexamfetamine*

Cat. No.: *B608625*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomardexamfetamine, also known as N-(L-homoarginyl)-D-amphetamine, is a novel prodrug of d-amphetamine currently under investigation as a central nervous system (CNS) stimulant. Its design as a chemical conjugate of the psychoactive d-amphetamine and the amino acid L-homoarginine is intended to modulate the pharmacokinetic profile of d-amphetamine, potentially offering a different release profile and abuse-deterring properties compared to traditional formulations of amphetamine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of **lomardexamfetamine**.

Chemical Structure and Identifiers

Lomardexamfetamine is a covalent conjugate of d-amphetamine and L-homoarginine linked via an amide bond.

Identifier	Value
IUPAC Name	(2S)-2-amino-6-(carbamimidamido)-N-[(1S)-1-methyl-2-phenylethyl]hexanamide
SMILES	C--INVALID-LINK--NC(=O)--INVALID-LINK--N
InChI	InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1
InChIKey	DRLPEFJOKVYESM-JSGCOSHPSA-N
Molecular Formula	C16H27N5O
Molecular Weight	305.42 g/mol
Stereochemistry	ABSOLUTE
Defined Stereocenters	2

Physicochemical Properties

Experimentally determined physicochemical properties of **lomardexamfetamine** are not extensively reported in the public domain. The following table includes predicted values from reputable computational models, which are useful for initial experimental design.

Property	Value (Predicted)	Method
pKa	Basic: ~10.5 (primary amine), ~12.5 (guanidinium group)	ACD/Labs Percepta
logP	~0.8	ChemAxon
Aqueous Solubility	High (due to basic functional groups)	Inferred from structure

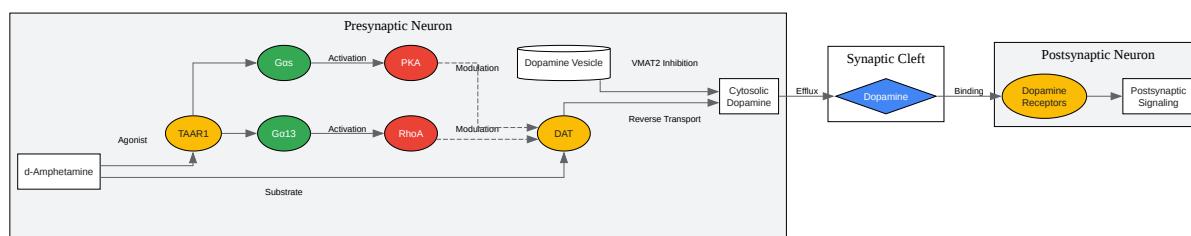
Pharmacological Properties

Mechanism of Action

Lomardexamfetamine is a prodrug that is pharmacologically inactive until it is metabolized to release its active moiety, d-amphetamine. The primary mechanism of action of d-amphetamine is to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE) in the central nervous system. This is achieved through several actions at the presynaptic terminal:

- Inhibition of Monoamine Transporters: d-Amphetamine is a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This competitive inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft.
- Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine can induce a conformational change that leads to the non-vesicular release (efflux) of monoamines from the presynaptic neuron into the synapse.
- TAAR1 Agonism: d-Amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 initiates downstream signaling cascades that further modulate the activity of monoamine transporters.

The following diagram illustrates the proposed signaling pathways of d-amphetamine at a dopaminergic synapse.



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d-Amphetamine Signaling Pathway

Receptor and Transporter Binding Affinities of d-Amphetamine

The following table summarizes the reported inhibition constants (Ki) of d-amphetamine for the human monoamine transporters. It is important to note that Ki values can vary between studies due to different experimental conditions.

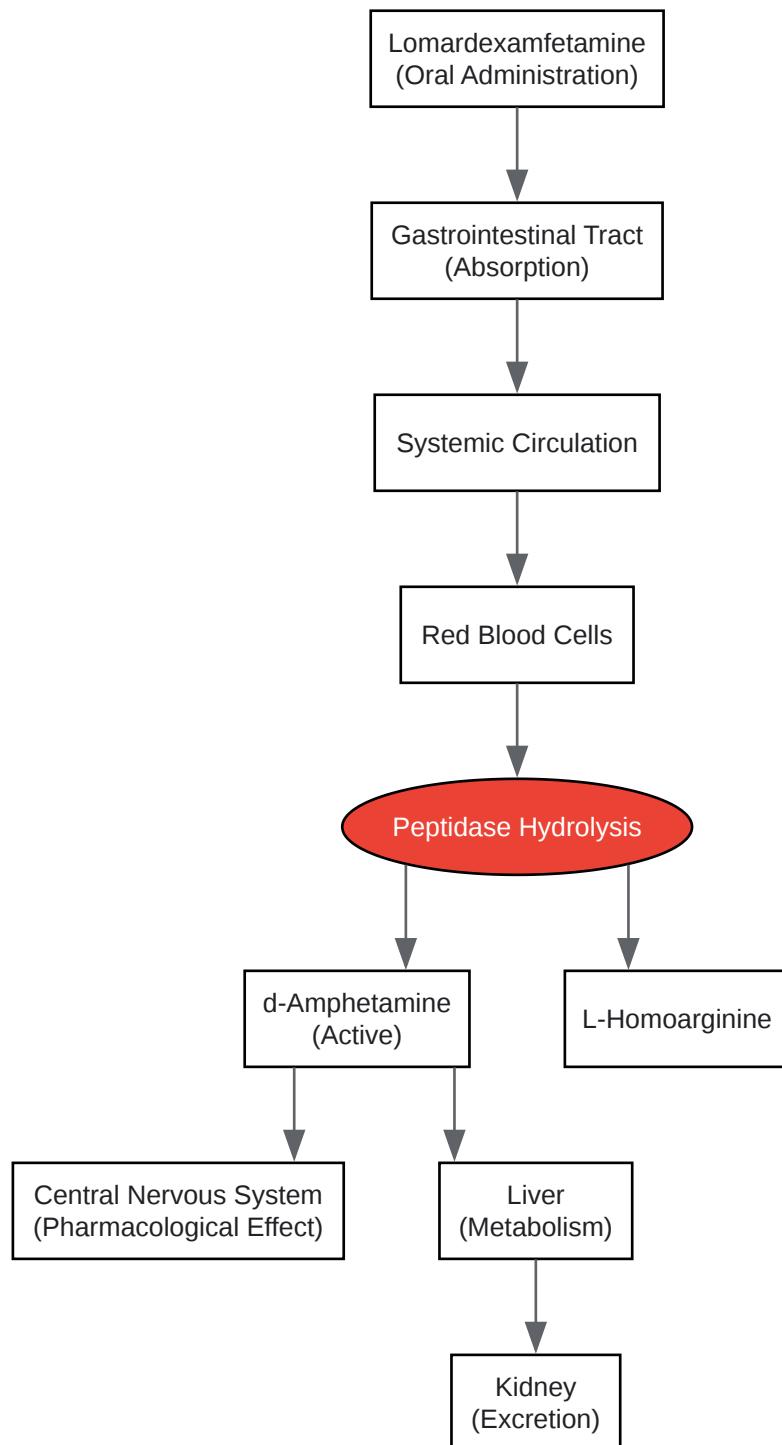
Target	Ki (nM)	Reference
Dopamine Transporter (DAT)	34 - 600	[1]
Norepinephrine Transporter (NET)	7 - 100	[1]
Serotonin Transporter (SERT)	3800 - 40000	[1]

Pharmacokinetics

Lomardexamfetamine is designed for oral administration. As a prodrug, its pharmacokinetic profile is expected to be governed by its absorption and subsequent metabolic conversion to d-amphetamine.

- Absorption: The hydrophilic nature of the homoarginine moiety may influence the absorption characteristics of the intact prodrug.
- Metabolism: Based on studies of the structurally similar prodrug lisdexamfetamine (L-lysine-d-amphetamine), it is hypothesized that **lomardexamfetamine** is primarily hydrolyzed in the blood by peptidases in red blood cells to release d-amphetamine and L-homoarginine.[\[2\]](#) This enzymatic conversion is the rate-limiting step for the appearance of active d-amphetamine in the circulation.
- Distribution, Metabolism, and Excretion of d-Amphetamine: Once released, d-amphetamine is distributed throughout the body, crosses the blood-brain barrier, and is metabolized in the liver, primarily by CYP2D6. Excretion occurs mainly via the kidneys.

The following diagram illustrates the proposed metabolic activation pathway of **Lomardexamfetamine**.



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Metabolic Activation of **Lomardexamfetamine**

Experimental Protocols

Synthesis of Lomardexamfetamine

The synthesis of **lomardexamfetamine** can be achieved through the coupling of a protected L-homoarginine derivative with d-amphetamine, followed by deprotection. The following is a generalized protocol based on methods for similar amphetamine-amino acid conjugates.[\[3\]](#)

Materials:

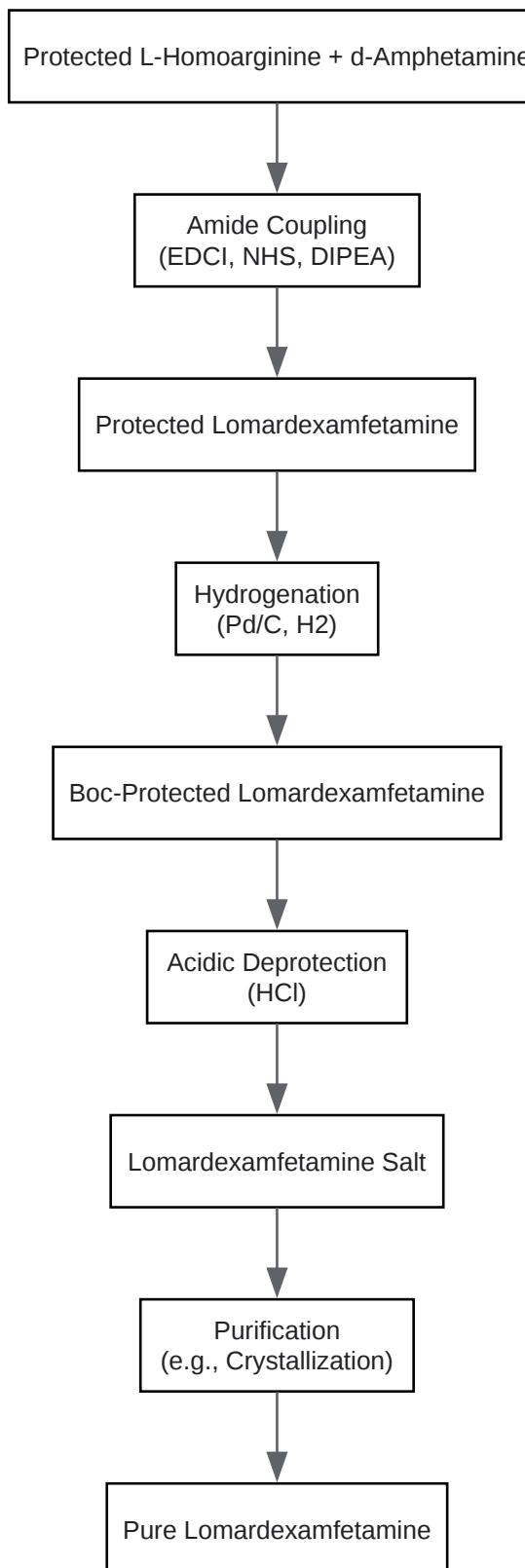
- $\text{N}^{\alpha}\text{-Boc-N}^{\omega}\text{-nitro-L-homoarginine}$
- d-Amphetamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- N-Hydroxysuccinimide (NHS)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Palladium on carbon (Pd/C) catalyst
- Methanol (MeOH)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Coupling Reaction:
 - Dissolve $\text{N}^{\alpha}\text{-Boc-N}^{\omega}\text{-nitro-L-homoarginine}$, d-amphetamine, and NHS in an appropriate anhydrous solvent such as DCM.
 - Add DIPEA to the mixture.

- Slowly add a solution of EDCI in DCM to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
- Purify the resulting protected intermediate, $\text{Na-Boc-N}\omega\text{-nitro-L-homoarginyl-d-amphetamine}$, by column chromatography.
- Deprotection:
 - Dissolve the purified intermediate in a suitable solvent such as methanol.
 - Add the Pd/C catalyst and subject the mixture to hydrogenation to reduce the nitro group on the homoarginine side chain.
 - After completion of the hydrogenation, filter off the catalyst.
 - Remove the Boc protecting group by treating the product with a strong acid, such as HCl in dioxane.
 - Isolate and purify the final product, **lomardexamfetamine**, as a salt (e.g., dihydrochloride).

The following diagram outlines the general workflow for the synthesis of **lomardexamfetamine**.

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General Synthesis Workflow

Quantification of Lomardexamfetamine in Biological Matrices by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for the quantification of **lomardexamfetamine** in biological samples like plasma. The following is a generalized protocol based on methods for similar analytes.

Materials:

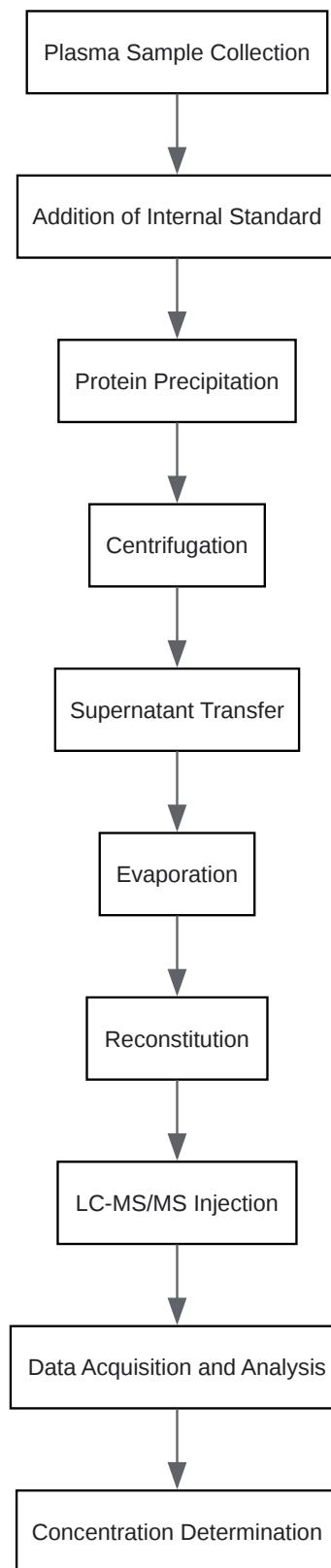
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
- HPLC column suitable for polar compounds (e.g., C18 with a polar endcapping)
- **Lomardexamfetamine** analytical standard
- Stable isotope-labeled internal standard (e.g., **lomardexamfetamine-d5**)
- Acetonitrile, methanol, formic acid (LC-MS grade)
- Plasma samples

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
 - Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
 - Vortex the mixture to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol).
 - Optimize the gradient to achieve good separation of **lomardexamfetamine** from endogenous matrix components.
 - Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion ($M+H$)⁺ of **lomardexamfetamine** and its internal standard to their respective product ions.
 - Optimize the MRM transitions, collision energy, and other MS parameters for maximum sensitivity and specificity.
- Method Validation:
 - Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

The following diagram illustrates the general workflow for the bioanalytical method.



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Bioanalytical Workflow for **Lomardexamfetamine**

Conclusion

Lomardexamfetamine is a promising d-amphetamine prodrug with a unique chemical structure designed to modulate its pharmacokinetic properties. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics, along with generalized experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate its physicochemical properties, detailed metabolic fate, and clinical efficacy and safety profile. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development.

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